Cbz-Ile-Phe-Ala-LeuVSMe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

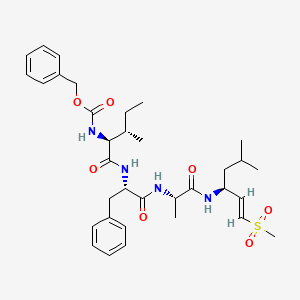

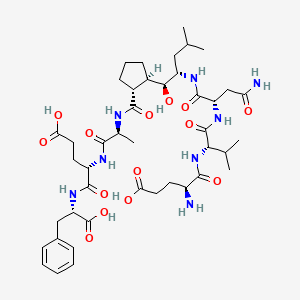

Cbz-Ile-Phe-Ala-LeuVSMe is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structure and properties. The compound is composed of a sequence of amino acids: isoleucine, phenylalanine, alanine, and leucine, with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methyl thioether (VSMe) group at the C-terminus. This specific arrangement of amino acids and functional groups imparts distinct chemical and biological characteristics to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Ile-Phe-Ala-LeuVSMe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin support. Subsequent amino acids (alanine, phenylalanine, and isoleucine) are sequentially added using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Cbz) group is introduced to protect the N-terminus, while the methyl thioether (VSMe) group is added to the C-terminus through specific thiol-alkylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product, removing any impurities or side products formed during synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen

Cbz-Ile-Phe-Ala-LeuVSMe unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thioethergruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid zu Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Peptidbindungen können unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) in wässrigen oder organischen Lösungsmitteln.

Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) unter kontrollierten Bedingungen.

Substitution: Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas (H₂) für Entschützungsreaktionen.

Hauptprodukte

Oxidation: Bildung von Sulfoxid- oder Sulfonderivaten.

Reduktion: Reduzierte Peptidfragmente.

Substitution: Entschütztes Peptid mit freien Amingruppen.

Wissenschaftliche Forschungsanwendungen

Cbz-Ile-Phe-Ala-LeuVSMe hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird in Enzym-Substrat-Studien eingesetzt, um die Aktivität und Spezifität von Proteasen zu verstehen.

Medizin: Wird auf sein Potenzial als Therapeutikum bei der gezielten Behandlung bestimmter Enzyme oder Rezeptoren untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Wirkstoff-Abgabesystemen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Proteasen. Die Verbindung wirkt als Substrat oder Inhibitor, bindet an das aktive Zentrum des Enzyms und moduliert dessen Aktivität. Die Benzyloxycarbonyl (Cbz)-Gruppe spielt eine entscheidende Rolle beim Schutz des Peptids vor vorzeitigem Abbau, während die Methylthioether (VSMe)-Gruppe seine Stabilität und Bioverfügbarkeit erhöht .

Wirkmechanismus

The mechanism of action of Cbz-Ile-Phe-Ala-LeuVSMe involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The benzyloxycarbonyl (Cbz) group plays a crucial role in protecting the peptide from premature degradation, while the methyl thioether (VSMe) group enhances its stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Cbz-Ile-Phe-Ala-LeuVSMe kann mit anderen ähnlichen Peptidverbindungen verglichen werden, wie z. B.:

Cbz-Ile-Pro-Arg: Ein weiteres Peptid mit einer Benzyloxycarbonyl (Cbz)-Gruppe, das in Protease-Assays verwendet wird.

Cbz-Phe-Leu: Ein einfacheres Dipeptid mit ähnlichen Schutzgruppen, das in Enzymkinettikuntersuchungen verwendet wird.

Einzigartigkeit

This compound zeichnet sich durch seine spezifische Sequenz und funktionelle Gruppen aus, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Seine Stabilität, Bioverfügbarkeit und Fähigkeit, mit spezifischen Enzymen zu interagieren, machen es zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen .

Eigenschaften

Molekularformel |

C34H48N4O7S |

|---|---|

Molekulargewicht |

656.8 g/mol |

IUPAC-Name |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-1-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C34H48N4O7S/c1-7-24(4)30(38-34(42)45-22-27-16-12-9-13-17-27)33(41)37-29(21-26-14-10-8-11-15-26)32(40)35-25(5)31(39)36-28(20-23(2)3)18-19-46(6,43)44/h8-19,23-25,28-30H,7,20-22H2,1-6H3,(H,35,40)(H,36,39)(H,37,41)(H,38,42)/b19-18+/t24-,25-,28+,29-,30-/m0/s1 |

InChI-Schlüssel |

NDQAQUAWHJQVGE-HZPWIFGKSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)

![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)

![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)

![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)

![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)

![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)

![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]](/img/structure/B10847551.png)